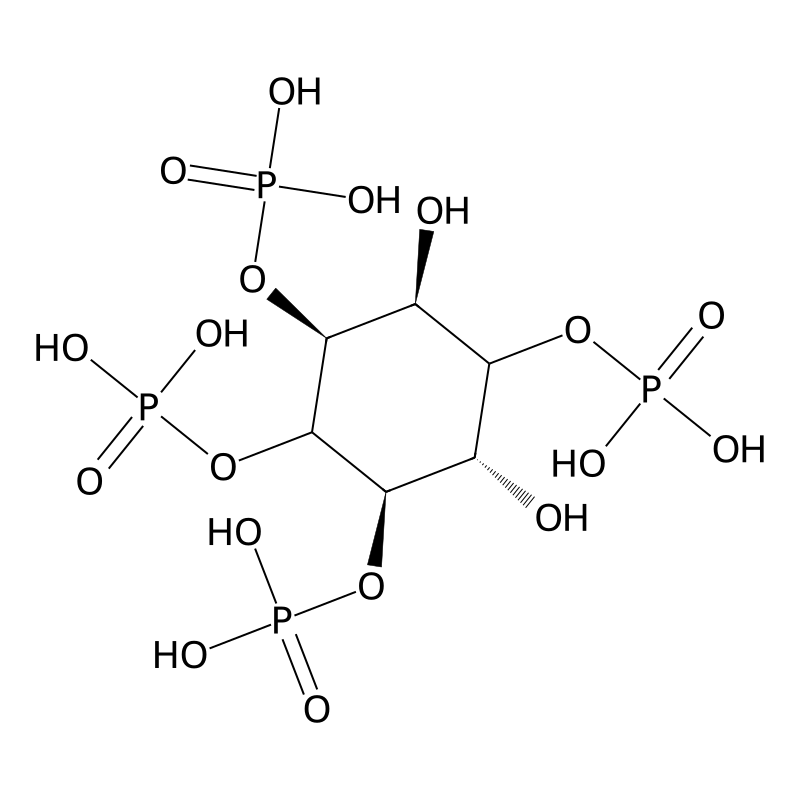

Inositol 1,3,4,5-tetraphosphate

Content Navigation

Avoid failed calcium signaling experiments from cross-reactive inositol phosphate isomers. Ins(1,3,4,5)P4 is the exact second messenger required to specifically probe IP4 receptor function. Key advantages:

- >100-fold binding selectivity over Ins(1,4,5,6)P4 and Ins(1,3,4,6)P4, eliminating off-target effects

- Distinct pH 5.0 binding optimum allows contamination-free assay development

- Essential for studying Ca2+ oscillation modulation and signal termination

Supplied with full analytical documentation for immediate research use.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Inositol 1,3,4,5-tetraphosphate, often abbreviated as Ins(1,3,4,5)P4 or IP4, is a critical second messenger molecule within the inositol phosphate signaling cascade. It is synthesized in cells by the phosphorylation of its immediate precursor, Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), by IP3 3-kinases. While Ins(1,4,5)P3 is known for directly mobilizing intracellular calcium (Ca2+) stores, Ins(1,3,4,5)P4 functions as a key modulator of these signals, often acting synergistically with Ins(1,4,5)P3 to fine-tune the duration and pattern of Ca2+ release. Its distinct biological role is dictated by its specific phosphorylation pattern, which enables it to interact with a unique set of receptors and enzymes that do not recognize other inositol phosphate isomers with high affinity.

Research Fit

References

- [1] Cullen, P. J., Irvine, R. F., & Dawson, A. P. (1991). Synergistic effects of inositol 1,3,4,5-tetrakisphosphate on inositol 2,4,5-triphosphate-stimulated Ca2+ release do not involve direct interaction of inositol 1,3,4,5-tetrakisphosphate with inositol triphosphate-binding sites. Biochemical Journal, 277(Pt 3), 903–906.

- [2] Joseph, S. K., Hansen, C. A., & Williamson, J. R. (1987). Inositol 1,3,4,5-tetrakisphosphate increases the duration of the inositol 1,4,5-trisphosphate-mediated Ca2+ transient. FEBS letters, 219(1), 125-129.

- [3] Shears, S. B. (2004). ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES. Cell-based profiling for kinase-targeted drug discovery, 279-320.

Substituting Inositol 1,3,4,5-tetraphosphate with its precursor Ins(1,4,5)P3, or with other tetrakisphosphate isomers such as Ins(1,4,5,6)P4 or Ins(1,3,4,6)P4, will lead to fundamentally different and non-reproducible experimental outcomes. The specific arrangement of the four phosphate groups on the inositol ring is the basis for selective recognition by its downstream effectors. For example, high-affinity binding sites in rat cerebellum membranes bind Ins(1,3,4,5)P4 with high selectivity, showing at least 100-fold weaker binding for isomers like Ins(1,4,5,6)P4 and Ins(1,3,4,6)P4. This demonstrates that even a minor shift in a single phosphate group position eliminates the intended biological interaction. Therefore, using a less-defined mixture or an incorrect isomer is not a cost-saving measure but a direct cause of failed experiments and invalid conclusions.

Substitution Risk

Selective Cerebellar Receptor Binding

In studies using rat cerebellar membranes, Ins(1,3,4,5)P4 binds to a high-affinity site with a dissociation constant (KD) of 2.6 nM. In the same preparation, other tetrakisphosphate isomers, such as Ins(1,4,5,6)P4 and Ins(1,3,4,6)P4, as well as the direct precursor Ins(1,4,5)P3, were all bound at least 100-fold more weakly to this specific site, demonstrating a strict requirement for the 1,3,4,5-phosphorylation pattern for effective receptor engagement.

| Evidence Dimension | Binding Affinity (KD) to high-affinity cerebellar binding sites |

| Target Compound Data | 2.6 ± 0.7 nM |

| Comparator Or Baseline | Ins(1,4,5,6)P4, Ins(1,3,4,6)P4, and Ins(1,4,5)P3: >100-fold weaker binding |

| Quantified Difference | >100-fold higher affinity compared to other tested isomers and precursor |

| Conditions | Radioligand binding assay on crude 'P2' cerebellar membranes from rats, at optimal pH 5.0 for [32P]Ins(1,3,4,5)P4 binding. |

This high selectivity is critical for researchers needing to specifically probe the Ins(1,3,4,5)P4 signaling pathway without inadvertently activating pathways mediated by other inositol phosphates.

Distinct pH Optima for Receptor Binding

A key processability differentiator between Ins(1,3,4,5)P4 and its precursor Ins(1,4,5)P3 is their dramatically different optimal binding pH. In smooth muscle and cerebellar membranes, Ins(1,3,4,5)P4 binding is maximal at an acidic pH of 5.0, where Ins(1,4,5)P3 binding is reduced to nearly undetectable levels. Conversely, Ins(1,4,5)P3 binding is maximal at an alkaline pH of 8.0-9.0, where Ins(1,3,4,5)P4 binding is minimal. At pH 5.0, Ins(1,3,4,5)P4 binds with a KD of 3.41 nM, while at pH 9.0, its binding is only 10% of that observed for Ins(1,4,5)P3.

| Evidence Dimension | Optimal pH for Maximal Receptor Binding |

| Target Compound Data | pH 5.0 |

| Comparator Or Baseline | Ins(1,4,5)P3: pH 8.0-9.0 |

| Quantified Difference | Distinct and non-overlapping pH optima for maximal binding activity |

| Conditions | Radioligand binding assays using membranes from rat cerebellum or colonic circular smooth muscle. |

This provides a critical experimental handle, allowing researchers to design binding assays that selectively measure the activity of one molecule while minimizing interference from the other, ensuring data specificity.

Modulatory Role in Calcium Mobilization

Unlike Ins(1,4,5)P3, which directly triggers both fast and slow phases of Ca2+ release, Ins(1,3,4,5)P4 does not act as a simple agonist at the Ins(1,4,5)P3 receptor. In permeabilized L1210 cells, Ins(1,3,4,5)P4 specifically enhances the magnitude of the slow phase of Ca2+ release stimulated by Ins(2,4,5)P3 (an Ins(1,4,5)P3 analog), while leaving the fast phase unaltered. Furthermore, Ins(1,3,4,5)P4 actually decreases the rate constant for this slow phase of Ca2+ release, a modulatory effect not seen with increasing concentrations of Ins(1,4,5)P3 itself. This demonstrates a distinct functional role beyond simple receptor activation.

| Evidence Dimension | Effect on Ca2+ Release Phases |

| Target Compound Data | Increases magnitude of slow phase only; decreases rate constant of slow phase |

| Comparator Or Baseline | Ins(1,4,5)P3 / Ins(2,4,5)P3: Increases magnitude of both fast and slow phases |

| Quantified Difference | Qualitatively different functional effect on the kinetics and profile of Ca2+ release |

| Conditions | Ca2+ release assay in saponin-permeabilized L1210 cells. |

For studies on the temporal dynamics of calcium signaling, using Ins(1,3,4,5)P4 is essential to dissect the modulatory mechanisms that shape Ca2+ transients, a function that its precursor Ins(1,4,5)P3 cannot replicate.

Ins(1,4,5)P3 Signal Prolongation

Ins(1,3,4,5)P4 serves as a crucial regulator of signal duration by competing with Ins(1,4,5)P3 for hydrolysis by inositol polyphosphate 5-phosphatase, the enzyme responsible for signal termination. In permeabilized hepatocytes, Ins(1,3,4,5)P4 did not alter the peak amount of Ca2+ released by Ins(1,4,5)P3 but significantly inhibited the re-accumulation of the released Ca2+, effectively prolonging the duration of the Ca2+ transient. This effect is due to Ins(1,3,4,5)P4 acting as a competitive substrate for the 5-phosphatase enzyme that deactivates Ins(1,4,5)P3.

| Evidence Dimension | Effect on Ins(1,4,5)P3-mediated Ca2+ transient duration |

| Target Compound Data | Inhibits re-accumulation of Ca2+, prolonging the transient |

| Comparator Or Baseline | Ins(1,4,5)P3 alone: Ca2+ is re-accumulated as Ins(1,4,5)P3 is hydrolyzed |

| Quantified Difference | Qualitative difference in signal duration |

| Conditions | Assay in permeabilized hepatocytes measuring Ca2+ levels and hydrolysis of radiolabeled inositol phosphates. |

This makes Ins(1,3,4,5)P4 an indispensable tool for investigating how the persistence of intracellular signals is controlled, a key aspect of cellular information processing.

Selective Receptor Probing in Neuroscience

Given its >100-fold binding selectivity over other isomers for specific cerebellar receptors, this compound is the correct choice for characterizing the distribution, affinity, and function of putative Ins(1,3,4,5)P4 receptors without significant cross-talk from Ins(1,4,5)P3-mediated pathways.

Temporal Regulation of Calcium Signaling

For researchers studying how the duration and frequency of Ca2+ oscillations are encoded, Ins(1,3,4,5)P4 is essential. Its ability to prolong Ca2+ transients by inhibiting Ins(1,4,5)P3 hydrolysis allows for direct investigation into the mechanisms of signal termination and persistence.

Synergistic Signaling Analysis

When studying cellular processes where Ca2+ signaling is fine-tuned, Ins(1,3,4,5)P4 is required to reconstitute the modulatory arm of the pathway. Its unique ability to enhance the slow phase of Ca2+ release allows for the specific analysis of its synergistic role with Ins(1,4,5)P3.

Selective Assays for Inositol Phosphate-Binding Proteins

The distinct pH optimum for Ins(1,3,4,5)P4 binding (pH 5.0) compared to Ins(1,4,5)P3 (pH 8.0-9.0) provides a robust methodological advantage. This allows for the development of highly specific binding assays or screening platforms for novel Ins(1,3,4,5)P4-interacting proteins with minimal interference from the more abundant Ins(1,4,5)P3 binding partners.

Application Fit Matrix

References

- [1] Challiss, R. A. J., Willcocks, A. L., Mulloy, B., Potter, B. V. L., & Nahorski, S. R. (1991). Characterization of inositol 1,4,5-trisphosphate- and inositol 1,3,4,5-tetrakisphosphate-binding sites in rat cerebellum. Biochemical Journal, 274(3), 861–867.

- [2] Joseph, S. K., Hansen, C. A., & Williamson, J. R. (1987). Inositol 1,3,4,5-tetrakisphosphate increases the duration of the inositol 1,4,5-trisphosphate-mediated Ca2+ transient. FEBS letters, 219(1), 125-129.

- [3] Cullen, P. J., Irvine, R. F., & Dawson, A. P. (1991). Synergistic effects of inositol 1,3,4,5-tetrakisphosphate on inositol 2,4,5-triphosphate-stimulated Ca2+ release do not involve direct interaction of inositol 1,3,4,5-tetrakisphosphate with inositol triphosphate-binding sites. Biochemical Journal, 277(Pt 3), 903–906.

- [4] Zhang, L., Bradley, M. E., Khoyi, M., Westfall, D. P., & Buxton, I. L. (1994). Inositol 1,4,5-trisphosphate and inositol 1,3,4,5-tetrakisphosphate binding sites in smooth muscle. British journal of pharmacology, 112(3), 827–834.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Explore Compound Types